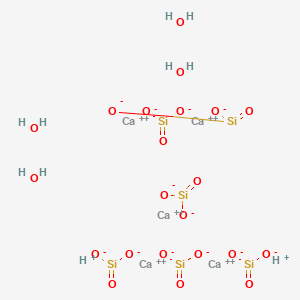
Tobermorite
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tobermorite is a useful research compound. Its molecular formula is Ca5H10O22Si6 and its molecular weight is 730.958. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Construction Materials
Cementitious Composites
Tobermorite plays a crucial role in enhancing the properties of cementitious composites. Its crystalline structure contributes to the development of high-performance materials such as Engineered Cementitious Composites (ECC). The incorporation of this compound in ECC has been shown to improve mechanical strength and durability, making it suitable for structural applications where crack healing is essential. Studies utilizing Environmental Scanning Electron Microscopy (ESEM) have demonstrated that this compound aids in micro-crack healing through the precipitation of calcium carbonate at crack sites, thus prolonging the lifespan of concrete structures .
Thermal Insulation
Due to its high porosity and heat-resistant properties (up to 1000 °C), this compound is extensively used in thermal insulating materials. Its fibrous form can be utilized in producing calcium silicate insulation boards, which are effective in reducing heat loss in buildings and industrial applications .
Environmental Applications
Heavy Metal Adsorption
this compound exhibits significant potential as an adsorbent for heavy metals, particularly cadmium ions (Cd²⁺). Its layered structure allows for efficient ion exchange and adsorption processes. Research indicates that this compound can remove Cd²⁺ from wastewater effectively, with removal efficiencies exceeding 99% under optimal conditions . The adsorption mechanism involves the release of hydroxyl ions (OH⁻), creating an alkaline environment conducive to heavy metal binding.
Phosphorus Adsorption
In addition to heavy metals, this compound has been investigated for its ability to adsorb phosphorus from aqueous solutions. This application is particularly relevant for wastewater treatment processes aimed at reducing nutrient pollution in aquatic ecosystems .
Industrial Applications
Rubber and Plastics Filler
this compound is utilized as a filler in rubber and plastic manufacturing due to its reinforcing properties. The mineral enhances the mechanical strength and thermal stability of these materials, making them more suitable for various industrial applications . The economic benefits derived from using this compound as a filler include reduced production costs and improved product performance.
Sewage Treatment
The unique properties of this compound make it suitable for sewage treatment applications. Its ability to adsorb contaminants and facilitate chemical reactions contributes to the purification process, helping to mitigate environmental pollution .
Case Studies
Eigenschaften
CAS-Nummer |
1319-31-9 |
|---|---|
Molekularformel |
Ca5H10O22Si6 |
Molekulargewicht |
730.958 |
IUPAC-Name |
pentacalcium;dioxido(oxo)silane;hydron;tetrahydrate |
InChI |
InChI=1S/5Ca.6O3Si.4H2O/c;;;;;6*1-4(2)3;;;;/h;;;;;;;;;;;4*1H2/q5*+2;6*-2;;;;/p+2 |
InChI-Schlüssel |
MKTRXTLKNXLULX-UHFFFAOYSA-P |
SMILES |
[H+].[H+].O.O.O.O.[O-][Si](=O)[O-].[O-][Si](=O)[O-].[O-][Si](=O)[O-].[O-][Si](=O)[O-].[O-][Si](=O)[O-].[O-][Si](=O)[O-].[Ca+2].[Ca+2].[Ca+2].[Ca+2].[Ca+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















